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molecular formula C₁₆H₂₄N₂O₃ B1144759 7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one CAS No. 85175-77-5

7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

Cat. No. B1144759
M. Wt: 292.37
InChI Key:
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Patent
US08097720B2

Procedure details

Dissolve 50 g (0.18 mol) of 3-(7,8-dimethoxy-2-oxo-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)propanal in 625 ml of methanol. Cool the resulting solution to 0° C. and then add 62.5 ml (0.81 mol; 4.5 equivalents) of an aqueous 40% methylamine solution. Stir for one hour at 0° C. and then add 7.5 g (0.2 mol; 1.1 equivalent) of NaBH4. Stir for 30 minutes at 0° C. and then stir for 12 hours at ambient temperature. Evaporate off the methanol. The residue is taken up in aqueous hydrochloric acid solution (1N), and washed with ethyl acetate. The aqueous phase is then adjusted to pH=8 by adding 20% sodium hydroxide solution and extracted with dichloromethane. The organic phase is washed with water, dried over MgSO4, filtered and then evaporated to dryness to obtain 52 g of an oil, which is purified by flash chromatography on 1.5 kg of silica (eluant=dichloromethane/−ethanol/NH4OH:80/20/2). 42 g of the expected product are obtained in the form of a white solid.
Name
3-(7,8-dimethoxy-2-oxo-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)propanal
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
625 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.5 g
Type
reactant
Reaction Step Three
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:18]([O:19][CH3:20])=[CH:17][C:6]2[CH2:7][C:8](=[O:16])[N:9]([CH2:12][CH2:13][CH:14]=O)[CH2:10][CH2:11][C:5]=2[CH:4]=1.[CH3:21][NH2:22].[BH4-].[Na+]>CO>[CH3:1][O:2][C:3]1[C:18]([O:19][CH3:20])=[CH:17][C:6]2[CH2:7][C:8](=[O:16])[N:9]([CH2:12][CH2:13][CH2:14][NH:22][CH3:21])[CH2:10][CH2:11][C:5]=2[CH:4]=1 |f:2.3|

Inputs

Step One
Name
3-(7,8-dimethoxy-2-oxo-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)propanal
Quantity
50 g
Type
reactant
Smiles
COC1=CC2=C(CC(N(CC2)CCC=O)=O)C=C1OC
Name
Quantity
625 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
7.5 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir for one hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir for 30 minutes at 0° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
stir for 12 hours at ambient temperature
Duration
12 h
CUSTOM
Type
CUSTOM
Details
Evaporate off the methanol
WASH
Type
WASH
Details
washed with ethyl acetate
ADDITION
Type
ADDITION
Details
by adding 20% sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC2=C(CC(N(CC2)CCCNC)=O)C=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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